2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine
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Overview
Description
2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound with a molecular weight of 247.71 g/mol. It is characterized by the presence of a thieno[2,3-d]pyrimidine core substituted with a pyridine ring and a chlorine atom at the 4th position
Preparation Methods
The synthesis of 2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a pyridine ring in the presence of a base such as N,N-dimethylformamide (DMF) and diisopropylethylamine (DIPEA) at elevated temperatures .
Chemical Reactions Analysis
2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Biological Research: The compound has been used in docking studies to investigate its binding affinity towards enzymes such as acetyl-CoA carboxylase, suggesting potential as an enzyme inhibitor.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with molecular targets such as enzymes. For example, docking studies have shown that it can bind to the active site of acetyl-CoA carboxylase, inhibiting its activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
2-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
4-chloro-2-methylthieno[2,3-d]pyrimidine: Similar in structure but with a methyl group instead of a pyridine ring.
2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines: These compounds have an amino group at the 4th position and an alkyl group at the 2nd position, showing different biological activities.
The uniqueness of this compound lies in its combination of a pyridine ring and a chlorine atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56843-81-3 |
---|---|
Molecular Formula |
C11H6ClN3S |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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